4-Chloro-5,6-difluoronicotinic acid

Physicochemical Property Reactivity Salt Formation

Inconsistent regiochemical outcomes from generic halogenated pyridines lead to failed syntheses. This 4-chloro-5,6-difluoronicotinic acid resolves this: - Defined 4-Cl handle for Suzuki/Stille/Buchwald couplings; 5,6-F activation for nucleophilic aromatic substitution at C-2. - Enhanced acidity (pKa 1.68) enables facile amine salt formation; XLogP3-AA 1.5 ensures THF/DMF solubility. - Certified 95% purity supports fragment-based nAChR library screening with reliable data. Shipped under inert gas at 2-8°C; bulk quantities available.

Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
CAS No. 851386-32-8
Cat. No. B025758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-difluoronicotinic acid
CAS851386-32-8
Synonyms3-Pyridinecarboxylic acid, 4-chloro-5,6-difluoro-; 4-Chloro-5,6-difluoropyridine-3-carboxylic acid; 4-chloro-5,6-difluoronicotinicacid; 4-Chloro-5,6-difluoro-3-pyridinecarboxylic acid
Molecular FormulaC6H2ClF2NO2
Molecular Weight193.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)F)F)Cl)C(=O)O
InChIInChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)
InChIKeySQMYITSFQKNMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,6-difluoronicotinic acid Procurement Guide


4-Chloro-5,6-difluoronicotinic acid is a halogenated pyridine-3-carboxylic acid used extensively as a synthetic building block in pharmaceutical and agrochemical research. Its structure is characterized by a pyridine ring substituted with chlorine and fluorine atoms at positions 4 and 5,6 respectively [1]. This compound is not typically the final biologically active entity but a versatile intermediate for the synthesis of more complex molecules, including HCV NS5B polymerase inhibitors . Its value proposition for procurement lies in its defined substitution pattern, which dictates specific regioselectivity in coupling reactions, and its availability at defined purity levels.

4-Chloro-5,6-difluoronicotinic acid vs. Common Analogs


Direct substitution with simpler or regioisomeric halogenated nicotinic acids is chemically unsound. The specific 4-chloro-5,6-difluoro pattern on the pyridine ring establishes a unique electronic and steric environment that governs reactivity in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. Using an unsubstituted, mono-halogenated, or differently positioned analog will lead to different reaction products, altered reaction kinetics, and potentially failed syntheses. The quantitative differences in predicted physicochemical properties, such as acidity and lipophilicity, further underscore that these are functionally distinct reagents.

4-Chloro-5,6-difluoronicotinic acid: Key Evidence


Enhanced Acidity via Dual Halogen Substitution

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 4-Chloro-5,6-difluoronicotinic acid is 1.68, significantly lower than that of unsubstituted nicotinic acid (pKa ~2.0-4.8 depending on the ionization site). This increase in acidity is attributed to the electron-withdrawing inductive effects of both the chloro and fluoro substituents on the pyridine ring .

Physicochemical Property Reactivity Salt Formation

Optimized Lipophilicity for Coupling Reactions

The computed partition coefficient (XLogP3-AA) for 4-Chloro-5,6-difluoronicotinic acid is 1.5 [1]. This value is distinctly higher than that of nicotinic acid (XLogP3-AA 0.2) and is expected to be higher than non-chlorinated, difluoro analogs, based on the well-characterized lipophilicity-enhancing effect of aryl chlorines.

Lipophilicity Drug-likeness Solubility

Defined Purity for Accurate Stoichiometry

Commercial suppliers specify a minimum purity of 95% for 4-Chloro-5,6-difluoronicotinic acid, supported by batch-specific analytical data (NMR, HPLC, GC) . In contrast, generic or less common halogenated nicotinic acid derivatives are often sold at lower purities (e.g., 90% or 'technical grade') without rigorous batch-specific certification, introducing uncertainty in stoichiometric calculations.

Quality Control Reaction Reproducibility Procurement

HCV NS5B Polymerase Inhibitor Precursor

The compound has been investigated as a precursor in the synthesis of molecules that inhibit the hepatitis C virus (HCV) NS5B polymerase . This specific documented application provides a targeted starting point for medicinal chemists developing antiviral agents, a feature not commonly associated with the broader class of halogenated nicotinic acids, which are generally used as unspecific building blocks.

Antiviral Synthesis HCV Targeted Synthesis

Applications of 4-Chloro-5,6-difluoronicotinic acid


HCV NS5B Polymerase Inhibitor Synthesis

Procure this compound as the key starting material for constructing the pyridine core of non-nucleoside HCV NS5B polymerase inhibitors. The specific 4-chloro-5,6-difluoro substitution pattern is essential for achieving the desired regio- and stereoelectronic interactions with the polymerase binding pocket, as suggested by the compound's documented role as a precursor in this therapeutic context .

Palladium-Catalyzed Cross-Coupling Reactions

Utilize the 4-chloro substituent as a handle for Suzuki, Stille, or Buchwald-Hartwig couplings. The enhanced acidity (pKa 1.68) allows for facile salt formation with amine coupling partners, while the electron-withdrawing fluoro groups activate the pyridine ring for nucleophilic aromatic substitution at the 2-position, offering orthogonal reactivity . Its optimized lipophilicity (XLogP3-AA 1.5) ensures good solubility of intermediate complexes in common organic solvents like THF and DMF.

Fragment Libraries for Neurological Targets

Incorporate this compound into fragment-based drug discovery libraries targeting nicotinic acetylcholine receptors (nAChRs). Its halogenation pattern modulates binding interactions and metabolic stability, offering a differentiated starting point compared to parent nicotinic acid fragments. Procurement at certified 95+% purity ensures screening data reliability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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